Product packaging for 4-Chloro-9H-pyrido[2,3-b]indole(Cat. No.:CAS No. 25208-32-6)

4-Chloro-9H-pyrido[2,3-b]indole

Cat. No.: B029999
CAS No.: 25208-32-6
M. Wt: 202.64 g/mol
InChI Key: HPSXHMSNDHDHJK-UHFFFAOYSA-N
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Description

4-Chloro-9H-pyrido[2,3-b]indole is a high-value nitrogen-containing heterocyclic compound that serves as a versatile synthetic intermediate in medicinal chemistry and drug discovery research. This tricyclic scaffold is structurally analogous to privileged indole and pyridoindole alkaloids, which are known for their wide spectrum of biological activities. The presence of the chloro substituent at the 4-position makes it an excellent electrophile for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, allowing researchers to rapidly build complex molecular libraries for screening. Key Research Applications: Medicinal Chemistry & Drug Discovery: The pyrido[2,3-b]indole core is a key pharmacophore in the development of novel therapeutic agents. Related pyridoindole analogs have demonstrated significant biological potential, including cytotoxic activity toward leukemia cells, positioning this scaffold as a valuable starting point for anticancer research . The broader class of indole derivatives is extensively investigated for antiviral, anti-inflammatory, and antimicrobial activities . Organic Synthesis & Method Development: This compound is a pivotal building block for synthesizing more complex polyheterocyclic systems. Its structure is amenable to various synthetic transformations, enabling the construction of diverse fused-ring systems for material science and chemical biology. Handling & Safety: This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications for humans or animals. Handle with care, adhering to all appropriate laboratory safety protocols. Refer to the Safety Data Sheet (SDS) for detailed hazard and handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7ClN2 B029999 4-Chloro-9H-pyrido[2,3-b]indole CAS No. 25208-32-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-9H-pyrido[2,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2/c12-8-5-6-13-11-10(8)7-3-1-2-4-9(7)14-11/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSXHMSNDHDHJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CN=C3N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80434662
Record name 4-Chloro-9H-pyrido[2,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25208-32-6
Record name 4-Chloro-9H-pyrido[2,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 4 Chloro 9h Pyrido 2,3 B Indole and Its Precursors

De Novo Synthesis Strategies for the Pyrido[2,3-b]indole Core

The construction of the fundamental pyrido[2,3-b]indole ring system can be achieved through various synthetic approaches, primarily involving cyclization reactions to form the fused pyridine (B92270) ring onto a pre-existing indole (B1671886) structure or its precursor.

Cyclization Reactions for Pyrido[2,3-b]indole Ring Formation

Established methods for the formation of the pyrido[2,3-b]indole core often rely on intramolecular cyclization reactions, with the choice of reagents and starting materials dictating the specific pathway and outcome.

The Vilsmeier-Haack reaction, a versatile tool in organic synthesis, can be employed for the formylation and subsequent cyclization of activated aromatic compounds. While specific examples detailing the synthesis of 4-Chloro-9H-pyrido[2,3-b]indole directly from anilines and acetic anhydride (B1165640) via a Vilsmeier-Haack reaction are not extensively documented in readily available literature, the general mechanism provides a plausible route. The reaction typically involves the formation of a Vilsmeier reagent, such as the chloroiminium ion derived from dimethylformamide (DMF) and phosphorus oxychloride (POCl3). This electrophilic species can then react with an electron-rich aniline (B41778) derivative. Subsequent intramolecular cyclization and aromatization would lead to the formation of the pyrido[2,3-b]indole skeleton. The presence and position of the chloro substituent would depend on the specific aniline precursor used.

The Vilsmeier-Haack reagent is known to be an efficient and mild reagent for the formylation of reactive aromatic and heteroaromatic substrates and is a powerful tool for the construction of many heterocyclic compounds . The classical reaction involves an electrophilic substitution of an activated aromatic ring with a halomethyleniminium salt .

A notable and efficient method for the synthesis of the pyrido[2,3-b]indole core involves the dehydrative transformation of spirooxindoles mediated by phosphorus oxychloride (POCl3) semanticscholar.orgacs.org. This strategy typically begins with a 1,3-dipolar cycloaddition reaction between an isatin, an α-amino acid, and a dipolarophile to generate a spirooxindole intermediate semanticscholar.org. Subsequent treatment of the spirooxindole with POCl3 induces an intramolecular dehydrative cyclization and ring expansion, ultimately affording the pyrido[2,3-b]indole scaffold semanticscholar.orgacs.org.

This transformation is versatile, accommodating a range of substituents on the starting materials, and can be performed as a two-step, one-pot protocol starting directly from isatin acs.org. The electronic nature of the substituents on the isatin unit generally does not significantly impact the outcome of the reaction acs.org. However, a free N-H group on the isatin is essential for the success of this transformation acs.org.

Table 1: Optimization of Dehydrative Cyclization of Spirooxindole acs.org

EntryReagent (equiv.)Temperature (°C)Time (h)Yield (%)
1POCl3 (5)1101275
2POCl3 (5)902486
3POCl3 (3)902465
4POBr3 (5)902484
5PCl5 (5)9024No Reaction
6SOCl2 (5)9024No Reaction

Divergent Synthetic Pathways to Pyrido[2,3-b]indoles

Divergent synthesis allows for the creation of a variety of structurally distinct molecules from a common intermediate by varying the reaction conditions. This approach is highly valuable for generating libraries of compounds for screening purposes.

The outcome of synthetic reactions leading to pyrido[2,3-b]indoles can be highly dependent on the specific reaction conditions employed. Factors such as the concentration of ammonia, the molar ratio of reagents, and the structure of aldehyde precursors can influence the final product.

In the context of Fischer indole synthesis, a classic method for indole ring formation, the liberation of ammonia during the indolization reaction can sometimes lead to side reactions. The addition of a co-solvent like acetic acid can be necessary to mitigate these unwanted pathways nih.gov. The temperature and reaction time are also critical parameters that need to be optimized for each specific substrate to achieve high yields and selectivity nih.gov.

For instance, in palladium-catalyzed syntheses of pyrimido[4,5-b]indoles, a related heterocyclic system, the source of ammonia and the solvent can significantly affect the reaction yield rsc.org.

Table 2: Influence of Ammonia Source and Solvent on Pyrimido[4,5-b]indole Synthesis rsc.org

EntryAmmonia SourceSolventTemperature (°C)Time (h)Yield (%)
1NH4OAcDioxane1101245
2NH4OAcToluene1101252
3NH4OAct-BuOH1101285
4NH4Clt-BuOH1101265
5(NH4)2CO3t-BuOH1101278

Functionalization and Derivatization Strategies for this compound Analogues

The presence of a chlorine atom at the 4-position of the 9H-pyrido[2,3-b]indole core provides a valuable handle for further chemical modifications. This allows for the introduction of a wide range of functional groups, enabling the synthesis of diverse analogues with potentially altered biological activities. Common strategies for the derivatization of such chloro-substituted heterocycles include nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.

Late-stage functionalization of multisubstituted pyridines and diazines at the position α to nitrogen can be accomplished through a combination of fluorination and nucleophilic aromatic substitution of the installed fluoride nih.gov. While this applies to fluorinated compounds, the principle of nucleophilic aromatic substitution is also highly relevant for chloro-substituted pyridines. Chloropyridines are more commercially available than other halopyridines, and the reactivity of the C-Cl bond towards nucleophilic attack can be exploited to introduce various substituents nih.gov.

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions have been successfully applied to the synthesis and functionalization of azaindoles, which are structurally related to pyrido[2,3-b]indoles mdpi.com. For instance, palladium-catalyzed cross-coupling reactions can be used to introduce aryl and hetaryl groups at specific positions of the heterocyclic core nih.govresearchgate.net. The regioselectivity of these reactions is a key advantage, allowing for the precise modification of the molecule nih.gov.

Introduction of Substituents for Structure Modification

The modification of the 9H-pyrido[2,3-b]indole skeleton is crucial for tuning its chemical and physical properties. Various synthetic strategies have been developed to introduce a wide range of substituents onto this heterocyclic system.

One prominent method involves palladium-catalyzed reactions, such as amidation and cyclization, to construct the pyrido[2,3-b]indole core with inherent substituents. For instance, N-(3-acetyl-1-(substituted)-1H-indol-2-yl)amides can be cyclized under basic conditions to yield 9-substituted-2-methyl-1H-pyrido[2,3-b]indol-4(9H)-ones. The choice of base and solvent is critical for optimizing the yield of these reactions.

Another approach focuses on the modification of a pre-existing β-carboline (a related isomer of pyrido[2,3-b]indole) framework. A mild and efficient two-step synthesis can produce 3-substituted β-carbolinone derivatives from the corresponding 3-substituted β-carbolines in good yields. nih.govresearchgate.net This process typically involves N-oxidation followed by a rearrangement reaction in acetic anhydride. nih.gov This method has been successfully applied to starting materials with various electron-withdrawing substituents at the 3-position, such as ethoxycarbonyl, hydroxymethyl, and cyano groups, achieving yields between 67-85%. nih.gov

These synthetic routes provide access to a diverse library of pyrido[2,3-b]indole derivatives, enabling systematic studies of structure-property relationships.

Synthesis of Hybrid Compounds Incorporating the Pyrido[2,3-b]indole Moiety

Hybrid compounds, which combine the pyrido[2,3-b]indole scaffold with other pharmacologically relevant moieties, are a significant area of research. These hybrids are designed to integrate the properties of each component, potentially leading to novel functionalities.

Pyrido[2,3-b]indole-Schiff Base Derivatives

Schiff bases (imines) derived from pyrido[2,3-b]indoles are synthesized through the condensation reaction between an amino-substituted pyrido[2,3-b]indole and a carbonyl compound (aldehyde or ketone), or conversely, a formyl-substituted pyrido[2,3-b]indole and a primary amine. nih.govoiccpress.comoiccpress.com These reactions are typically catalyzed by an acid and involve the formation of a C=N double bond. nih.gov

The synthesis generally involves refluxing the reactants in a suitable solvent like ethanol (B145695) or 1,4-dioxane. nih.gov For example, a series of novel indole Schiff base derivatives were synthesized by condensing (1H)-indole-3-formaldehyde with various 2-amino-5-alkylthio-1,3,4-thiadiazoles in the presence of an acetic acid catalyst. nih.gov A similar strategy can be applied to formyl-substituted pyrido[2,3-b]indoles to create a diverse range of Schiff base hybrids. The structures of these compounds are confirmed using spectroscopic methods such as FT-IR, NMR, and mass spectrometry. nih.gov

Pyrido[2,3-b]indole-Morpholine-Chalcone Hybrid Systems

A novel series of hybrid molecules integrating the pyrido[2,3-b]indole, morpholine (B109124), and chalcone (B49325) frameworks has been synthesized. asianpubs.orgresearchgate.net The synthesis commences from commercially available 1H-indol-2-amine and proceeds through several reactive intermediates. asianpubs.orgresearchgate.net

A key intermediate, 2-chloro-9H-pyrido[2,3-b]indole-3-carbaldehyde, is first reacted with morpholine to yield 2-morpholino-9H-pyrido[2,3-b]indol-3-carbaldehyde. asianpubs.orgresearchgate.net This intermediate then undergoes a Claisen-Schmidt condensation reaction with various substituted acetophenones to produce the final (E)-3-(2-morpholino-9H-pyrido[2,3-b]indol-3-yl)-1-phenylprop-2-en-1-one derivatives (chalcones). asianpubs.orgresearchgate.netnih.gov The structural confirmation of these synthesized hybrid compounds is typically achieved through IR, 1H NMR, mass spectral data, and elemental analysis. asianpubs.orgresearchgate.net

Table 1: Synthesis of Pyrido[2,3-b]indole-Morpholine-Chalcone Derivatives

Starting Material AStarting Material BKey IntermediateFinal Product ClassReaction Type
2-chloro-9H-pyrido[2,3-b]indole-3-carbaldehydeMorpholine2-morpholino-9H-pyrido[2,3-b]indol-3-carbaldehydePyrido[2,3-b]indole-Morpholine-Chalcone HybridsNucleophilic Aromatic Substitution
2-morpholino-9H-pyrido[2,3-b]indol-3-carbaldehydeSubstituted AcetophenonesN/AClaisen-Schmidt Condensation

Green Chemistry Approaches in Pyridoindole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like pyridoindoles to develop more environmentally benign and efficient processes. researchgate.net Key strategies include the use of alternative reaction media, such as ionic liquids, and energy sources like microwave irradiation.

Application of Ionic Liquids

Ionic liquids (ILs) are salts that are liquid at or near room temperature and are considered green solvents due to their negligible vapor pressure, high thermal stability, and recyclability. researchgate.netijbsac.org They can act as both the solvent and catalyst in organic reactions. researchgate.netresearchgate.net

The use of ionic liquids has been explored for the synthesis of various nitrogen-containing heterocycles. For instance, 1-octyl-3-methylimidazolium bromide ([OMIM]Br) has been used as a stabilizer and green medium for the multicomponent reaction to synthesize pyrido[2,3-d]azepine derivatives at room temperature. nih.gov Similarly, [Hmim]HSO4 has been employed as a reusable catalyst in aqueous media for synthesizing pyranyl indole derivatives. researchgate.net These examples highlight the potential of ionic liquids to facilitate pyridoindole synthesis under milder conditions with advantages like high product yields and easy separation of the catalyst and products. nih.gov

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis (MAOS) is a green chemistry technique that utilizes microwave irradiation to heat reactions. mdpi.comnih.gov This method often leads to dramatic reductions in reaction times, increased product yields, and higher purities compared to conventional heating methods. mdpi.comutrgv.edu

The synthesis of indoles and related heterocyclic systems has benefited significantly from microwave technology. nih.gov For example, the Leimgruber–Batcho indole synthesis, a classic method, has been accelerated using microwave irradiation, allowing for the rapid preparation of various heteroaromatic enamine intermediates in good yield. rsc.org In another application, fluorescent pyrido[2,3-b]indolizines were synthesized via a microwave-assisted domino reaction sequence at 150 °C for 30 minutes. nih.gov These protocols demonstrate that MAOS is a powerful tool for the efficient and rapid construction of the pyridoindole core and its derivatives. mdpi.comnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

ParameterConventional HeatingMicrowave-Assisted SynthesisReference
Reaction TimeHours to DaysSeconds to Minutes mdpi.comutrgv.edu
Energy ConsumptionHigherLower mdpi.com
Product YieldVariableOften Higher mdpi.com
Product PurityVariableOften Higher mdpi.com

Structure Activity Relationship Sar Studies of 4 Chloro 9h Pyrido 2,3 B Indole Derivatives

Impact of Substituent Position and Nature on Biological Activity

The biological profile of 4-Chloro-9H-pyrido[2,3-b]indole derivatives is profoundly influenced by the nature and placement of various substituents on the carboline core. These modifications can dramatically alter the compound's interaction with biological targets, leading to a spectrum of activities.

The introduction of halogen atoms is a common strategy in medicinal chemistry to enhance the antimicrobial properties of a lead compound. In the context of indole (B1671886) derivatives, which share a structural resemblance to the pyrido[2,3-b]indole core, the presence and nature of halogen substituents can significantly modulate their activity. Studies on various heterocyclic compounds have shown that halogenation can increase the lipophilicity of the molecule, potentially facilitating its passage through microbial cell membranes. nih.gov

For instance, research on peptoids, which are mimics of peptides, has demonstrated a clear correlation between halogenation and increased antimicrobial activity, particularly against Gram-positive bacteria. nih.gov The activity was observed to increase with the size of the halogen, with iodine being the most potent. nih.gov Similarly, in a series of indole derivatives, compounds bearing a m-chlorophenyl group exhibited notable antimicrobial activity. nih.gov This suggests that the electronic and steric properties conferred by the halogen atom play a crucial role in the interaction with microbial targets. While direct studies on the halogen substitution effects specifically on this compound's antimicrobial properties are not extensively detailed in the provided results, the general principles observed in related indole and heterocyclic systems underscore the potential of this strategy.

Table 1: Antimicrobial Activity of Selected Indole Derivatives

Compound Substituent Target Microorganism MIC (µg/mL)
1h m-chlorophenyl MRSA 6.25 nih.gov
2h m-chlorophenyl MRSA 6.25 nih.gov
3h m-chlorophenyl MRSA 6.25 nih.gov
Ciprofloxacin (Ref.) - MRSA 6.25 nih.gov

MIC: Minimum Inhibitory Concentration. Data extracted from a study on indole derivatives. nih.gov

The development of new antimalarial agents is a critical area of research, and pyridoindole derivatives have shown promise in this regard. SAR studies on β-carbolines, isomers of α-carbolines, have revealed the importance of specific substitutions for antimalarial activity. The presence of an aryl group at position 1 and a carbomethoxy group at position 3 has been identified as a key pharmacophore for enhancing antifilarial activity, which can sometimes correlate with antimalarial efficacy. nih.govnih.gov

In the context of pyrido[3,2-b]indoles, analogues of the antimalarial drugs amodiaquine (B18356) and chloroquine (B1663885) have been synthesized. researchgate.net The most active compound from this series demonstrated potent in vitro activity against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum. researchgate.net Furthermore, research on indole-based compounds has shown that modifications to the core structure, such as the replacement of a thiocarbonyl group with an α-oxo carbonyl group, are well-tolerated, although the sulfur-containing analogs often exhibit superior parasite growth inhibition. mdpi.com These findings highlight the intricate role of substituents in dictating the antimalarial potential of pyridoindole and related heterocyclic systems.

Leishmaniasis is another parasitic disease where pyridoindole derivatives have been investigated as potential therapeutic agents. SAR studies on 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives have provided valuable insights into the structural requirements for antileishmanial activity. nih.gov It was found that the position of substituents on the phenyl ring at the 1-position significantly impacts efficacy. nih.gov

Specifically, the para-substitution of methoxy (B1213986) and chloro groups on the phenyl ring was favorable for activity against Leishmania infantum. nih.gov An ortho-methyl group on the same ring also contributed positively to the activity. nih.gov This indicates that the electronic and steric effects of these substituents, and their specific placement, are crucial for the molecule's interaction with the leishmanial target. The beneficial effects of chloro and methoxy groups are a recurring theme in drug discovery, often influencing intermolecular interactions within the protein binding pocket. youtube.com

Table 2: Antileishmanial Activity of 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole Derivatives against L. infantum

Compound Substitution on Phenyl Ring Promastigote EC50 (µM) Amastigote EC50 (µM)
7d p-methoxy 1.59 nih.gov 1.4 nih.gov
7g p-chloro 1.47 nih.gov 1.9 nih.gov

EC50: Half-maximal effective concentration. Data extracted from a study on piperazinyl-β-carboline-3-carboxamide derivatives. nih.gov

Conformational Aspects and Molecular Recognition

The three-dimensional shape of a molecule and its ability to adopt specific conformations are critical for its recognition by and interaction with a biological target. For 1,3-disubstituted-9H-pyrido[3,4-b]indoles, the presence of a carbomethoxy group at position 3 and an aryl substituent at position 1 has been found to be effective for antifilarial activity. nih.govnih.gov This suggests that the relative orientation of these substituents creates a molecular shape that is complementary to the binding site of the target protein in the parasite. The planarity of the pyridoindole core likely plays a significant role in facilitating interactions such as π-π stacking with aromatic residues in the binding pocket.

Computational Approaches in SAR Elucidation

In modern drug discovery, computational methods are indispensable tools for understanding and predicting the interactions between small molecules and their biological targets. These in silico techniques provide valuable insights that can guide the synthesis of more potent and selective compounds.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net This method is widely used to elucidate the binding modes of potential drug candidates and to understand the key interactions that stabilize the ligand-receptor complex. researchgate.netamity.edu

For instance, molecular docking studies of various indole derivatives have successfully predicted their binding affinities and interactions with target enzymes. researchgate.netmdpi.com These studies often reveal the formation of hydrogen bonds and hydrophobic interactions between the ligand and specific amino acid residues in the active site of the protein. researchgate.netamity.edu In the case of some pyridoindole derivatives, docking studies have shown interactions with key amino acids, providing a rationale for their observed biological activity. nih.gov The binding energy values calculated from these simulations can help in ranking compounds and prioritizing them for synthesis and further biological evaluation. mdpi.com

Table 3: Example of Molecular Docking Results for Indole Derivatives

Compound Binding Energy (kcal/mol) Interacting Residues
Compound 1 -11.3066 researchgate.net TYR researchgate.net
Compound 2 -10.6504 researchgate.net TYR researchgate.net

Data extracted from a molecular docking study of synthesized indole derivatives. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Consistent with the lack of SAR data, no QSAR models for this compound derivatives were found in the scientific literature. The development of QSAR models is contingent upon the availability of a dataset of structurally related compounds with corresponding biological activity data, which, as stated previously, is not available for this specific chemical series.

Compound Names Table

As no derivatives of this compound were discussed, the corresponding table of compound names is not applicable.

Mechanism of Action Studies Moa and Target Identification

Elucidation of Molecular Pathways and Cellular Targets

The pyrido[2,3-b]indole scaffold serves as a versatile template for designing molecules that can interact with a variety of biological targets. Investigations into related compounds have identified key pathways, including those involving kinase signaling, neurotransmitter systems, and nucleic acid interactions.

While direct inhibitory data for 4-Chloro-9H-pyrido[2,3-b]indole against Epidermal Growth Factor Receptor (EGFR), Butyrylcholinesterase (BuChE), and human Carbonic Anhydrase (hCA) is not extensively documented, studies on structurally related scaffolds provide valuable insights.

EGFR: The related pyrimido[4,5-b]indole scaffold has been explored for its potential as a kinase inhibitor. nih.gov Derivatives of this structure have been developed as dual inhibitors of RET and TRKA kinases. nih.gov Furthermore, the isomeric 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole has been utilized as a reactant in the preparation of aminofuranopyrimidines designed as EGFR and Aurora A kinase inhibitors. sigmaaldrich.com These findings suggest that the broader pyridoindole framework is recognized by the ATP-binding cleft of certain kinases, a mechanism common to many EGFR inhibitors like erlotinib (B232) and afatinib. nih.gov

Butyrylcholinesterase (BuChE): Indole (B1671886) alkaloids and related heterocyclic structures have been a source for the development of cholinesterase inhibitors. For instance, novel inhibitors derived from the indole alkaloids dehydroevodiamine (B150072) and rutaecarpine (B1680285) have demonstrated moderate to strong inhibition of both Acetylcholinesterase (AChE) and BuChE. nih.gov Some of these compounds showed a preference for BuChE, highlighting that the indole core, a key feature of the pyrido[2,3-b]indole structure, is conducive to binding within the cholinesterase active site. nih.gov

Carbonic Anhydrase (hCA): Carbonic anhydrases, particularly the tumor-associated isoforms CA IX and XII, are validated anticancer drug targets. nih.gov The primary classes of inhibitors are sulfonamides and their bioisosteres, which bind to the zinc ion in the enzyme's active site. nih.gov While direct studies linking this compound to CA inhibition are scarce, the general strategy involves designing molecules that can access and interact with the hydrophilic and hydrophobic regions of the CA active site. nih.gov

The indole nucleus within the this compound structure is a well-known pharmacophore for interacting with various G-protein coupled receptors (GPCRs).

Serotonin (B10506) (5-HT) Receptors: The indole alkaloid structure is known to interact with multiple serotonin receptor subtypes. For example, Geissoschizine methyl ether, an indole alkaloid, has been shown to bind to 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7 receptors. nih.gov Studies on marine indole alkaloids have also identified compounds with high nanomolar affinity for several 5-HT receptor subtypes. researchgate.net The development of multi-target ligands for schizophrenia has often focused on scaffolds that can interact with a combination of dopamine (B1211576) D2, 5-HT1A, and 5-HT2A receptors, demonstrating the therapeutic potential of modulating these targets. nih.gov

CRTH2 Receptor: The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2) is a receptor for prostaglandin (B15479496) D2 and a target for treating inflammatory diseases. nih.gov Antagonists for this receptor have been developed from various chemical scaffolds, such as thiazoleacetic acids. nih.gov Although direct binding of this compound to CRTH2 has not been reported, the pursuit of novel antagonists for this receptor remains an active area of research. nih.gov

Derivatives of the pyridoindole family have shown activity within the central nervous system (CNS). Studies on the isomeric pyrido[4,3-b]indole framework have described derivatives with potential neuroleptic and thymoleptic-like activities, indicating an interaction with CNS pathways. nih.gov Furthermore, the related β-carboline norharman (9H-pyrido[3,4-b]indole) can inhibit cytochrome P450 (CYP) enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds, and can also intercalate with DNA. nih.gov Such actions can modulate chemical carcinogenesis and neurotransmitter metabolism. nih.gov

A significant mechanism of action for pyrido[2,3-b]indole compounds is their interaction with DNA. This interaction can occur through the formation of covalent bonds (adducts) or non-covalent intercalation.

DNA Adduct Formation: 2-Amino-9H-pyrido[2,3-b]indole (AαC), a compound structurally very similar to the parent scaffold of this compound, is a known carcinogen found in tobacco smoke. nih.govnih.gov Studies have shown that AαC forms DNA adducts, primarily at the C8 position of deoxyguanosine, in various tissues, including the liver, colon, and bladder. nih.govnih.gov This covalent modification of DNA is a critical step in the initiation of carcinogenesis.

DNA Binding and Cleavage: Beyond adduct formation, certain pyrido[2,3-b]indole derivatives have been designed as fluorescent probes that bind non-covalently to DNA. Spectroscopic studies have confirmed a static quenching mechanism for some derivatives, indicating the formation of a complex with calf thymus DNA (ctDNA). nih.gov This interaction is often characterized as a groove-binding mode. nih.gov Additionally, some pyrido[2,3-d]pyrimidine (B1209978) derivatives, which share a similar fused heterocyclic system, have shown an ability to protect DNA from damage induced by bleomycin, suggesting a potential stabilizing interaction with the DNA helix. mdpi.com

Compound/ClassInteraction TypeTarget Site/MoleculeObserved EffectCitation
2-Amino-9H-pyrido[2,3-b]indole (AαC)Covalent Adduct FormationDeoxyguanosine-C8Forms DNA adducts in liver, colon, bladder nih.govnih.gov
9H-pyrido[2,3-b]indole Derivative (Probe 4b)Non-covalent BindingCalf Thymus DNA (ctDNA)Binds to DNA helix via groove binding mode nih.gov
9H-pyrido[3,4-b]indole (Norharman)IntercalationDNAIntercalates with DNA, inhibits Topoisomerase I nih.gov

Role of the Pyridoindole Scaffold in Mimicking Protein Structures and Enzyme Binding

The rigid, planar structure of the pyridoindole scaffold makes it an excellent candidate for use in peptidomimetics—molecules designed to mimic the secondary structures of peptides and proteins, such as β-turns. This mimicry allows them to interact with protein surfaces and enzyme active sites that would typically bind peptide ligands.

Pyrrole-based scaffolds can be synthesized to present amino acid-like side chains in specific three-dimensional orientations. nih.gov This positioning can effectively mimic the i+1 and i+2 residues of a type I β-turn, a common secondary structure motif involved in protein-protein interactions and enzyme recognition. nih.gov By mimicking these turn structures, pyridoindole-based compounds can potentially disrupt protein-protein interactions or act as competitive inhibitors at enzyme active sites that recognize specific peptide sequences.

For example, computational modeling of the isomeric pyrido[3,4-b]indole class indicated a potential to bind to MDM2, a key negative regulator of the p53 tumor suppressor. nih.gov This binding is thought to occur in the p53-binding pocket of MDM2, preventing the degradation of p53 and restoring its tumor-suppressive function. This interaction showcases how the rigid scaffold can serve as a platform to correctly orient functional groups for high-affinity binding to a protein target.


Preclinical Development and Therapeutic Potential of 4 Chloro 9h Pyrido 2,3 B Indole Analogues

In Vitro and In Vivo Efficacy Studies

While specific in vitro and in vivo efficacy studies for 4-Chloro-9H-pyrido[2,3-b]indole are not extensively detailed in publicly available literature, the broader class of α-carboline derivatives has undergone significant investigation. nih.govfrontiersin.org These studies provide a foundational understanding of the potential bioactivities of its analogues.

For instance, various substituted pyrido[2,3-b]indoles have shown potent activity in cellular and animal models. A study on pyrido[2,3-b]indole derivatives with a 2-carboxamide (B11827560) substitution demonstrated a successful conversion from a scaffold with only Gram-positive antibacterial activity to a series with potent activity against multidrug-resistant Gram-negative pathogens. nih.gov The lead compounds in this study showed efficacy in a neutropenic mouse thigh infection model. nih.gov

In the context of infectious diseases, other related chloroindoles have also been evaluated. 4-chloroindole (B13527), for example, has been shown to inhibit the growth of Vibrio parahaemolyticus and to be more effective than tetracycline (B611298) at the same dose in a 30-minute treatment. nih.gov

Furthermore, in the realm of oncology, derivatives of the isomeric pyrido[3,4-b]indoles (β-carbolines) have exhibited significant antiproliferative activity in various cancer cell lines, with IC50 values in the nanomolar range for breast, colon, melanoma, and pancreatic cancers. nih.gov

Lead Compound Identification and Optimization

The process of identifying and optimizing lead compounds within the pyridoindole class often involves modifying the core structure to enhance potency and selectivity. Structure-activity relationship (SAR) studies are crucial in this endeavor. For example, in a series of 1,3-disubstituted-9H-pyrido[3,4-b]indoles, the presence of a carbomethoxy group at position 3 and an aryl group at position 1 was found to significantly enhance antifilarial activity. nih.govnih.gov

The optimization of a 2-carboxamide substituted azaindole scaffold, which shares structural similarities with pyrido[2,3-b]indoles, led to the identification of compounds with potent Gram-negative activity. This was achieved through systematic fine-tuning of physicochemical properties to achieve a balance of potent activity, high aqueous solubility, and favorable pharmacokinetic features. nih.gov

The synthesis of novel derivatives is a key step in lead optimization. For instance, new derivatives of pyrido[3,4-b]indoles have been synthesized and evaluated for their anticancer activity, with a focus on their interaction with targets like MDM2. nih.govlongdom.orgresearchgate.net Computational docking studies often guide these synthetic efforts. nih.govresearchgate.net

Predictive Pharmacokinetic and Safety Profiling (e.g., ADME studies)

Potential Therapeutic Applications Across Disease Areas

The diverse biological activities of pyrido[2,3-b]indole analogues suggest their potential application in a range of diseases. nih.govfrontiersin.org

Oncology

The α-carboline scaffold is a known pharmacophore for anticancer agents. nih.gov Derivatives have been investigated as DNA intercalators and topoisomerase II inhibitors. nih.gov While specific studies on this compound in oncology are limited, related compounds have shown promise. For instance, pyrido[3,4-b]indole derivatives have demonstrated potent, broad-spectrum anticancer activity against aggressive cancers such as pancreatic, triple-negative breast, lung, and colon cancers. nih.gov A particular derivative, 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole, showed high potency with IC50 values as low as 80 nM. nih.gov Furthermore, new 4-methyl-substituted-pyrido[4,3-b]indoles have been synthesized and shown to possess antitumor properties. nih.gov The mechanism of action for some of these compounds involves cell cycle arrest at the G2/M phase. nih.gov

Infectious Diseases (Bacterial, Fungal, Viral, Parasitic)

Analogues of this compound have shown potential across a spectrum of infectious diseases.

Bacterial: The α-carboline structure is associated with antibacterial properties. nih.gov A series of 2-carboxamide substituted pyrido[2,3-b]indole derivatives were developed to have potent activity against multidrug-resistant Gram-negative bacteria by targeting both DNA gyrase and topoisomerase IV. nih.gov Additionally, simpler chloroindoles have demonstrated significant antibacterial and antibiofilm activity against pathogens like Vibrio parahaemolyticus. nih.gov For example, 4-chloroindole had a minimum inhibitory concentration (MIC) of 50 µg/mL against this bacterium. nih.gov

Fungal: The antifungal potential of α-carbolines has also been recognized. nih.gov While specific data for this compound is not available, other indole (B1671886) derivatives, such as those containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole, have shown a broad spectrum of antifungal activity. turkjps.org

Viral: Some indole derivatives have been investigated for their antiviral activity. For example, a dihydrochloride (B599025) of a bromo-methoxy-indole derivative showed a complete inhibition of SARS-CoV-2 replication in vitro. nih.gov

Parasitic: Substituted 9H-pyrido[3,4-b]indoles have been identified as potential pharmacophores for designing macrofilaricidal agents. nih.govnih.gov One derivative, 1-(4-chlorophenyl)-3-hydroxymethyl-9H-pyrido[3,4-b]indole, was highly active against Litomosoides carinii and Brugia malayi. nih.govnih.gov

Neurological and Neurodegenerative Disorders

The pyridoindole scaffold has been explored for its potential in treating neurological and neurodegenerative disorders. nih.govfrontiersin.org For example, derivatives of the isomeric 4a,9b-trans-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole have been shown to possess potent neuroleptic activity. nih.gov Furthermore, indole and β-carboline alkaloids have demonstrated neuroprotective effects in models of Parkinson's disease, suggesting a potential avenue for research into α-carboline derivatives like this compound. nih.gov

Inflammatory and Immune Disorders

The therapeutic potential of this compound analogues in the context of inflammatory and immune disorders is an emerging area of research. The parent scaffold, α-carboline (9H-pyrido[2,3-b]indole), has been recognized for a wide range of biological activities, including anti-inflammatory properties. frontiersin.orgnih.gov This foundational activity provides a strong rationale for the exploration of its derivatives, such as the 4-chloro analogue, as more potent and specific therapeutic agents.

Research into derivatives of the core 9H-pyrido[2,3-b]indole structure has yielded promising results. For instance, a study focusing on 2-chloro-9H-pyrido[2,3-b]indole-3-carbaldehyde derivatives demonstrated that these compounds possess significant analgesic and anti-inflammatory activities. researchgate.net This suggests that the introduction of a chloro-substituent on the pyrido[2,3-b]indole core can lead to compounds with valuable pharmacological properties for treating inflammation.

Furthermore, the modulation of the immune response is a key therapeutic strategy for many autoimmune diseases. In this regard, a patent has described 9H-pyrido[2,3-b]indole derivatives as potential modulators of B-cell activation. google.com This is particularly relevant for conditions like rheumatoid arthritis, where dysregulated B-cell activity contributes to the pathology. The patent highlights the therapeutic interest in targeting B-cell immunity in autoimmune diseases. google.com

While direct preclinical data on this compound itself in specific inflammatory or immune disorder models is not extensively available in the public domain, the demonstrated anti-inflammatory activity of closely related analogues provides a solid foundation for its potential in this therapeutic area. The chloro-substitution may enhance the potency or alter the pharmacokinetic profile of the parent compound, making it a candidate for further investigation.

Table 1: Preclinical Anti-inflammatory and Immune-modulatory Activity of Selected 9H-pyrido[2,3-b]indole Analogues

Compound/Analogue ClassFindingImplication for Inflammatory/Immune DisordersReference
2-chloro-9H-pyrido[2,3-b]indole-3-carbaldehyde derivativesExhibited significant analgesic and anti-inflammatory activities in preclinical models.Potential as lead compounds for the development of new anti-inflammatory drugs. researchgate.net
9H-pyrido[2,3-b]indole derivativesDescribed as potential modulators of B-cell activation.May have therapeutic applications in autoimmune diseases such as rheumatoid arthritis by targeting B-cell immunity. google.com
α-carboline (9H-pyrido[2,3-b]indole)Reported to have diverse biological activities, including anti-inflammatory effects.The core structure possesses inherent anti-inflammatory properties, supporting the development of more potent analogues. frontiersin.orgnih.gov

Cartilage Disorders (e.g., Osteoarthritis)

There is currently a lack of specific preclinical research data available in the public domain regarding the therapeutic potential of this compound analogues for the treatment of cartilage disorders such as osteoarthritis. While the anti-inflammatory properties of the broader 9H-pyrido[2,3-b]indole class of compounds could theoretically be beneficial in an inflammatory condition like osteoarthritis, dedicated studies to evaluate their efficacy in protecting cartilage or modifying the disease process in osteoarthritis models have not been reported.

Cystic Fibrosis

At present, there is no publicly available preclinical evidence to suggest the investigation or therapeutic potential of this compound analogues in the context of cystic fibrosis. The research and development of treatments for cystic fibrosis primarily focus on modulators of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. There are no indications from available scientific literature that this compound or its derivatives have been explored for their activity as CFTR modulators.

Future Research Directions and Translational Perspectives

Development of Novel Derivatization Strategies for Enhanced Bioactivity

The therapeutic potential of the pyrido[2,3-b]indole core is unlocked through targeted chemical modifications. Future research will continue to focus on innovative derivatization strategies to enhance the bioactivity, selectivity, and pharmacokinetic properties of these compounds. A key approach involves the systematic substitution at various positions on the carboline ring system.

For the related pyrido[3,4-b]indole (β-carboline) scaffold, researchers have successfully introduced diverse aryl and heteroaryl groups at the C1, C6, and C7 positions using methods like the Pictet-Spengler reaction. nih.gov For instance, the combination of a 1-naphthyl group at C1 and a methoxy (B1213986) group at C6 yielded a derivative with potent, broad-spectrum anticancer activity. nih.gov Another C-3 functionalization strategy for the β-carboline framework is the Morita–Baylis–Hillman (MBH) reaction, which creates highly functionalized adducts with diverse structural possibilities. beilstein-journals.org

Specifically for the 9H-pyrido[2,3-b]indole system, the "1,2,4-triazine" methodology has been employed to design and synthesize novel fluorophores and probes, demonstrating the scaffold's versatility. nih.govresearchgate.net Furthermore, a highly successful strategy involved modifying a 2-carboxamide (B11827560) substituted azaindole (a pyrido[2,3-b]indole) scaffold. nih.gov By systematically fine-tuning the physicochemical properties of the side chains, researchers were able to convert a compound with only Gram-positive antibacterial activity into a new series with potent efficacy against challenging Gram-negative pathogens. nih.gov These examples underscore the principle that subtle and targeted modifications to the core structure can lead to significant gains in biological function and open new therapeutic avenues.

Advanced Mechanistic Investigations and Target Validation

A critical aspect of future research is the deep-dive into the molecular mechanisms by which pyrido[2,3-b]indole derivatives exert their effects and the definitive validation of their biological targets. For antibacterial applications, derivatives of this class have been unequivocally identified as dual inhibitors of the bacterial type II topoisomerases: DNA gyrase (GyrA2B2) and Topoisomerase IV (ParC2E2). nih.gov These compounds specifically target the ATPase domains (GyrB/ParE), which offers a way to overcome fluoroquinolone resistance that arises from mutations in other domains. nih.gov

In the realm of oncology, related indole-based compounds have shown promise against various targets. Some pyrido[3,4-b]indole derivatives are thought to bind to MDM2, a key negative regulator of the p53 tumor suppressor, and have been shown to induce a strong G2/M cell cycle phase arrest in cancer cells. nih.govnih.govresearchgate.net Other studies on different indole (B1671886) derivatives have identified them as inhibitors of the Hedgehog signaling pathway via interaction with the Smoothened (SMO) receptor or as potent inhibitors of both wild-type and mutant epidermal growth factor receptor (EGFR). nih.govnih.gov Additionally, certain 9H-pyrido[2,3-b]indole derivatives have been observed to interact directly with DNA, binding within the DNA helix groove, which represents another potential mechanism for anticancer activity. nih.govresearchgate.net Validating these and other potential targets for the 4-chloro-9H-pyrido[2,3-b]indole class will be essential for their rational development.

Exploration of Polypharmacological Potential of Pyrido[2,3-b]indole Derivatives

Polypharmacology, the ability of a single compound to interact with multiple biological targets, is an increasingly recognized strategy for treating complex diseases like cancer and infectious diseases. The pyrido[2,3-b]indole scaffold is well-suited for the development of such multi-targeted agents.

A prime example is the demonstrated dual inhibition of DNA gyrase and topoisomerase IV by pyrido[2,3-b]indole derivatives, which provides a robust antibacterial effect and a higher barrier to the development of resistance. nih.gov The potential of related heterocyclic scaffolds to act on multiple targets is also well-documented. For example, pyrimido[4,5-b]indole derivatives have been developed as dual inhibitors of RET and TRK kinases, which are implicated in various cancers. nih.gov Similarly, other indole-based compounds have been reported as dual inhibitors of EGFR and VEGFR-2, two important targets in cancer therapy. nih.gov Future research should systematically explore the polypharmacological potential of this compound and its analogues, screening them against diverse panels of kinases, receptors, and enzymes to uncover novel multi-targeting profiles that could lead to more effective therapies.

Challenges and Opportunities in Clinical Translation

The path from a promising laboratory compound to a clinically approved drug is fraught with challenges, and pyrido[2,3-b]indole derivatives are no exception. The clinical translation of any new chemical entity is a complex, expensive, and time-consuming process. nih.gov Key challenges include:

Large-Scale Manufacturing: Developing a robust, scalable, and cost-effective synthesis process that is compliant with Good Manufacturing Practices (GMP) is a significant hurdle, especially for complex heterocyclic systems. nih.gov

Biocompatibility and Safety: Extensive toxicology studies are required to ensure the safety of new compounds for human use. nih.gov

Pharmacokinetics and Drug Delivery: Achieving optimal absorption, distribution, metabolism, and excretion (ADME) properties is critical. Poor solubility or rapid metabolism can halt the development of an otherwise potent compound.

Intellectual Property and Regulation: Navigating the complex landscape of patent law and gaining regulatory approval from bodies like the FDA are critical final steps. nih.govnih.gov

Despite these challenges, significant opportunities exist. The ability of pyrido[2,3-b]indole derivatives to overcome established drug resistance mechanisms is a major advantage. nih.gov For example, developing a novel class of antibiotics active against multidrug-resistant (MDR) Gram-negative bacteria addresses a critical and growing unmet medical need. nih.gov Similarly, in oncology, compounds that are active against drug-resistant tumors, such as those with mutations in EGFR or the SMO receptor, offer immense therapeutic potential. nih.govnih.gov The successful identification of lead compounds with balanced profiles showing potent activity, high aqueous solubility, and desirable pharmacokinetic features in preclinical models provides a strong foundation and a clear opportunity for advancing this class of compounds toward clinical trials. nih.gov

Q & A

Q. What are the standard synthetic routes for 4-Chloro-9H-pyrido[2,3-b]indole?

Methodological Answer: The compound is synthesized via palladium-catalyzed amidation and cyclization. Key steps include:

  • Using Pd(OAc)₂ or Pd(PPh₃)₄ as catalysts with ligands like Xantphos.
  • Solvents such as t-BuOH or THF at temperatures ranging from 70°C to 110°C.
  • Bases like Cs₂CO₃ or NaOH to facilitate deprotonation and cyclization. Post-synthesis, structural validation involves IR, ¹H/¹³C NMR, and LC-MS. For example, LC-MS (positive mode) shows m/z = 351 (M+H) for related derivatives, with elemental analysis (C, H, N) confirming purity .

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer: Critical techniques include:

  • LC-MS : Detects molecular ions (e.g., m/z = 254 or 351 in positive mode) and confirms molecular weight .
  • NMR Spectroscopy : ¹H NMR identifies substituent patterns (e.g., aromatic protons at δ 7.2–8.5 ppm), while ¹³C NMR resolves carbon environments (e.g., C-Cl at ~110 ppm) .
  • Elemental Analysis : Validates purity (e.g., C: 75.85–82.45%, N: 7.91–16.59%) .

Q. How should this compound be stored to ensure stability?

Methodological Answer:

  • Store in airtight containers at room temperature (15–25°C) in a dry, well-ventilated area.
  • Avoid prolonged exposure to light, heat (>200°C), and oxidizing agents to prevent decomposition into toxic gases (e.g., NOₓ, HCl) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer: Systematic optimization involves:

  • Solvent Screening : t-BuOH yields 25% vs. THF (12%) due to better solubility of intermediates .
  • Base Selection : Cs₂CO₃ outperforms NaOH by reducing side reactions.
  • Temperature Control : 110°C maximizes cyclization efficiency without degrading sensitive functional groups. Example optimization table:
SolventBaseTemp (°C)Yield (%)
t-BuOHCs₂CO₃11025
THFNaOH7012

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Cross-Validation : Combine ¹H NMR, ¹³C NMR, and LC-MS to confirm assignments. For example, a discrepancy in aromatic proton counts can be resolved via DEPT-135 NMR .
  • Isotopic Labeling : Use deuterated analogs to distinguish overlapping signals.
  • Computational Modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ADF software) .

Q. What experimental designs are used to assess the mutagenic potential of this compound?

Methodological Answer:

  • Ames Test : Use Salmonella typhimurium strains TA98 and TA100 with metabolic activation (S9 liver homogenate). Dose ranges: 0.1–150 μg/plate. Mutagenicity is quantified via revertant colony counts, with positive controls (e.g., 2-nitrofluorene) .
  • DNA Adduct Analysis : Post-exposure, extract DNA and detect adducts via ³²P-postlabeling or HPLC-MS/MS. For example, 2-hydroxyamino derivatives (HONH-AαC) form stable adducts with dG .

Q. How does metabolic activation influence the carcinogenicity of this compound?

Methodological Answer:

  • Phase I Metabolism : Cytochrome P450 enzymes (e.g., CYP1A2) oxidize the compound to 2-nitroso (NO-AαC) and 2-hydroxyamino (HONH-AαC) intermediates.
  • DNA Binding : HONH-AαC reacts with guanine, forming N-(deoxyguanosin-8-yl)-AαC adducts, detected via LC-ESI-MS/MS .
  • Cellular Assays : Use HepG2 cells transfected with hAhR (aryl hydrocarbon receptor) to study transcriptional activation linked to carcinogenesis .

Q. What methodologies are employed to quantify DNA adducts formed by this compound derivatives?

Methodological Answer:

  • Sample Preparation : Digest DNA with nuclease P1 or micrococcal nuclease, followed by enrichment via SPE cartridges.
  • Detection :
  • HPLC-DAD : Monitor at 228 nm for AαC adducts .
  • LC-MS/MS : Use MRM transitions (e.g., m/z 352 → 236 for AαC-dG) with a limit of detection (LOD) of 0.1 adduct/10⁸ nucleotides .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.